molecular formula C18H22N2O2 B1668300 Carazolol CAS No. 57775-29-8

Carazolol

Katalognummer B1668300
CAS-Nummer: 57775-29-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: BQXQGZPYHWWCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carazolol is a high-affinity inverse agonist, also referred to as a beta blocker, of the β-adrenergic receptor . It belongs to the class of organic compounds known as carbazoles .


Synthesis Analysis

Carazolol is a nonspecific β-adrenergic blocking agent primarily used in pigs to prevent sudden death due to stress during transport from farm to slaughterhouse . A chemoenzymatic method has been reported for the synthesis of Carazolol from optically pure glycidyl phthalimide as an intermediate .


Molecular Structure Analysis

The molecular formula of Carazolol is C18H22N2O2 . The IUPAC name is 1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol . The molecular weight is 298.4 g/mol .


Chemical Reactions Analysis

Carazolol has been involved in acid-catalyzed electrophilic tandem substitutions with triethyl ortho formate, giving rise to new derivatives from the trishetaryl methane series .


Physical And Chemical Properties Analysis

Carazolol has a molecular weight of 298.4 g/mol and a molecular formula of C18H22N2O2 . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Carbazole derivatives, such as Carazolol, have shown significant biological activities, including antimicrobial and antifungal activities . These compounds have been studied extensively for their potential to combat microbial infections, which are a leading cause of death worldwide .

Anti-inflammatory Properties

Carazolol, like other carbazole derivatives, has been associated with anti-inflammatory properties . For instance, Carprofen, a non-steroidal anti-inflammatory drug (NSAID), has been used to relieve pain and inflammation in animals .

Treatment of Migraines

Carazolol has been linked to the treatment of migraines. Frovatriptan, a 5-hydroxytryptamine (5-HT) receptor agonist, has been approved for the acute treatment of moderate to severe migraines in humans .

Role in Fighting Diabetes

Carbazole derivatives, including Carazolol, have been found to play a significant role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Inhibition of β-Adrenergic Receptors

β-Adrenergic receptors (β-ARs) are G protein-coupled receptors involved in important physiological and pathological processes related to blood pressure and cardiac activity. The inhibition of cardiac β1-ARs by Carazolol could be beneficial in myocardial hypertrophy, ischemia, and failure .

Antitumor Activities

Carbazole derivatives, including Carazolol, have been associated with antitumor activities . They have been studied for their potential to inhibit the growth of cancer cells and tumors .

Safety And Hazards

Carazolol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient .

Zukünftige Richtungen

Carazolol has been studied for its antimicrobial and antifungal activities . It is also being used in the development of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and an immunochromatographic strip for detection in milk and pig kidney samples .

Eigenschaften

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQGZPYHWWCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866648
Record name Carazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carazolol

CAS RN

57775-29-8
Record name Carazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57775-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carazolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carazolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carazolol
Reactant of Route 2
Reactant of Route 2
Carazolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carazolol
Reactant of Route 4
Carazolol
Reactant of Route 5
Carazolol
Reactant of Route 6
Carazolol

Q & A

Q1: How does carazolol interact with its target and what are the downstream effects?

A1: Carazolol exerts its effects by binding to β-adrenergic receptors, specifically the β1 and β2 subtypes. [, , , ] This binding competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their actions. [, , ] This blockade leads to various physiological effects, including decreased heart rate, reduced blood pressure, and inhibition of uterine contractions. [, , , ]

Q2: What is the molecular formula and weight of carazolol?

A2: Carazolol has a molecular formula of C18H22N2O2 and a molecular weight of 310.38 g/mol.

Q3: Is there any spectroscopic data available for carazolol?

A3: Yes, research indicates that carazolol exhibits fluorescence properties. Its excitation and emission maxima are reported as 285 nm and 344 nm, respectively. [] This property has been utilized in developing sensitive spectrofluorimetric methods for carazolol detection and quantification. [, ]

Q4: Is there information on the stability of carazolol under various conditions?

A4: While specific stability studies are not extensively detailed in the provided research, the development of analytical methods for carazolol detection suggests its stability under the conditions employed. For instance, the extraction and analysis procedures using techniques like high-performance liquid chromatography (HPLC) imply stability in solvents like acetonitrile and under specific temperature conditions. [, , ]

Q5: What is known about the pharmacokinetics of carazolol?

A5: Research in pigs reveals that carazolol is rapidly distributed following intravenous, intramuscular, or intra-adipose administration. [] It exhibits a relatively short half-life ranging from 1.2 to 4.2 hours. [] Notably, absorption following intramuscular and intra-adipose administration appears to be incomplete, potentially due to drug retention in tissues. []

Q6: Are there any differences in carazolol's pharmacodynamics based on species?

A7: While not explicitly compared in the provided research, carazolol's effects on parturition duration in sows suggest potential species-specific pharmacodynamics. [, ] Further research is needed to confirm and elucidate these potential differences.

Q7: What in vivo models have been used to study the effects of carazolol?

A8: Several animal models have been employed to investigate carazolol's effects. Studies in pigs explored its impact on stress responses during transport simulation, utilizing vibration as a stressor. [] Other studies in pigs investigated its effects on parturition when administered after prostaglandin analogs. [, ] Additionally, research in ewes evaluated its influence on uterine involution using ultrasonography. [, ]

Q8: What are the reported effects of carazolol on uterine involution in ewes?

A9: Research indicates that carazolol administration in ewes accelerates uterine involution compared to oxytocin and control groups. [, ] This effect was observed through ultrasonographic measurements of uterine horn diameter reduction and changes in blood flow parameters. [, ]

Q9: Is there any information available on the development of resistance to carazolol?

A9: The provided research does not offer information on carazolol resistance. Further studies are needed to explore the potential for resistance development with prolonged or repeated exposure.

Q10: What analytical methods have been employed to detect and quantify carazolol?

A10: Various analytical techniques have been developed and utilized for carazolol determination. These include:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, allows for sensitive and selective quantification of carazolol in various matrices, including swine muscle, liver, and urine. [, , ]
  • Gas-Liquid Chromatography (GLC): This technique has been used for quantitative determination of carazolol in pharmaceutical formulations, demonstrating its applicability in pharmaceutical analysis. []
  • Radioimmunoassay (RIA): This method, utilizing a tritiated carazolol and a specific antiserum, enables sensitive detection of carazolol residues in porcine urine. []
  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods offer rapid and cost-effective screening for carazolol residues in porcine kidney, showcasing their potential for regulatory control purposes. []
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables simultaneous determination of carazolol and other veterinary drugs, like tranquilizers, in various matrices, highlighting its utility in multi-residue analysis. [, ]

Q11: Is there any information about the environmental fate and potential ecotoxicological effects of carazolol?

A11: The provided research primarily focuses on carazolol's pharmacological properties and analytical methods for its detection. Information regarding its environmental impact and degradation pathways is limited within these studies. Further research is needed to assess its environmental fate and potential risks.

Q12: Are there any known drug-drug interactions associated with carazolol?

A12: While specific drug-drug interactions are not extensively discussed in the provided research, its mechanism of action as a β-adrenergic receptor antagonist suggests potential interactions with drugs affecting the sympathetic nervous system or those metabolized by similar enzymatic pathways. Clinicians should exercise caution and consider potential interactions when co-administering carazolol with other medications.

Q13: What is the historical context of carazolol research?

A15: Carazolol, developed as a β-blocker, initially gained attention for its potential in treating cardiovascular conditions. [] Over time, research explored its applications in veterinary medicine, particularly for stress reduction in livestock and managing reproductive processes. [, , ] The evolution of analytical techniques enabled more sensitive and specific detection of carazolol residues, contributing to its regulatory control in food production. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.